![molecular formula C12H22FNO B1485843 [(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine CAS No. 1866246-02-7](/img/structure/B1485843.png)
[(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine
Overview
Description
[(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine (FCMA) is a novel compound that has recently been studied for its potential applications in scientific research. FCMA is an amine-containing compound that belongs to a class of compounds known as fluorinated cyclopentylmethyloxanilides. It is synthesized using a process known as N-alkylation, which involves the reaction of an amine with a halogenated cyclopentylmethyloxanilide. FCMA has been studied for its potential applications in areas such as drug delivery, drug metabolism, and drug action.
Scientific Research Applications
Fluorogenic Reagents for Analytical Chemistry
Fluorogenic reagents, such as 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, have been developed for the analysis of primary amines and aminated carbohydrates. These reagents enable the labeling and analysis of peptides and oligosaccharides through high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and matrix-assisted laser desorption/ionization mass spectrometry (MALDI/MS), highlighting the utility of fluorinated compounds in enhancing detection and analysis capabilities in bioanalytical chemistry (Chen & Novotny, 1997).
Chiral Resolution Reagents
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a synthetic, enantiopure chiral resolution reagent, demonstrates the role of fluorinated compounds in facilitating the regioselective ring-opening of α-chiral primary and secondary amines. This reagent enables the easy identification and quantification of diastereomeric products, offering a versatile tool for the analysis of scalemic mixtures of amines in synthetic and analytical chemistry applications (Rodríguez-Escrich et al., 2005).
Pharmacological Research
In pharmacological research, fluorinated compounds have been studied for their potential in treating various disorders. For instance, selective orexin-1 receptor antagonists with fluorinated structures have been evaluated for their effects on compulsive food consumption and stress-induced hyperarousal without inducing hypnotic effects. These studies suggest the potential therapeutic applications of fluorinated compounds in addressing eating disorders and stress-related conditions (Piccoli et al., 2012; Bonaventure et al., 2015).
Conformational Analysis and Crystal Structure
Research on the conformational analysis and crystal structure of fluorinated compounds, such as {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, contributes to the understanding of their physicochemical properties and potential applications in materials science and drug development. These studies provide insights into the stability, thermal behavior, and polymorphism of such compounds (Ribet et al., 2005).
properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]-1-(oxan-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO/c13-12(5-1-2-6-12)10-14-9-11-3-7-15-8-4-11/h11,14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXHRDUDROWEIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCC2CCOCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.